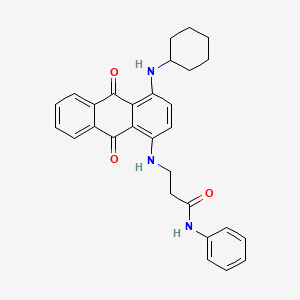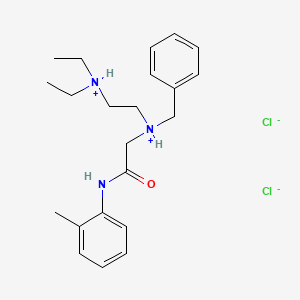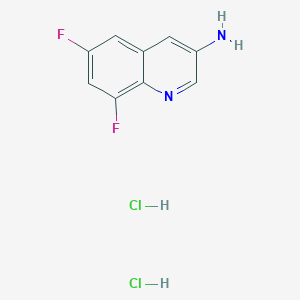
1,3,5-Triazine-2,4-diamine, 6,6'-(1,4-butanediyl)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazine-2,4-diamine, 6,6’-(1,4-butanediyl)bis- is a chemical compound that belongs to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This specific compound is characterized by the presence of two triazine rings connected by a butanediyl linker. It is known for its stability and versatility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 6,6’-(1,4-butanediyl)bis- typically involves the reaction of cyanuric chloride with diamines under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with amino groups. The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations. The final product is purified through crystallization or distillation to remove any impurities.
化学反応の分析
Types of Reactions
1,3,5-Triazine-2,4-diamine, 6,6’-(1,4-butanediyl)bis- undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted triazines, Schiff bases, and various oxidized or reduced derivatives, depending on the reaction conditions and reagents used.
科学的研究の応用
1,3,5-Triazine-2,4-diamine, 6,6’-(1,4-butanediyl)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
作用機序
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6,6’-(1,4-butanediyl)bis- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application and context.
類似化合物との比較
Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-chloro-: Known for its use as a herbicide.
6-Methyl-1,3,5-triazine-2,4-diamine: Used in the synthesis of pharmaceuticals and agrochemicals.
6-Phenyl-1,3,5-triazine-2,4-diamine: Investigated for its potential as an anticancer agent.
Uniqueness
1,3,5-Triazine-2,4-diamine, 6,6’-(1,4-butanediyl)bis- is unique due to its butanediyl linker, which provides additional flexibility and stability compared to other triazine derivatives
特性
CAS番号 |
4341-27-9 |
|---|---|
分子式 |
C10H16N10 |
分子量 |
276.30 g/mol |
IUPAC名 |
6-[4-(4,6-diamino-1,3,5-triazin-2-yl)butyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H16N10/c11-7-15-5(16-8(12)19-7)3-1-2-4-6-17-9(13)20-10(14)18-6/h1-4H2,(H4,11,12,15,16,19)(H4,13,14,17,18,20) |
InChIキー |
VVYBFJSLGGZKFD-UHFFFAOYSA-N |
正規SMILES |
C(CCC1=NC(=NC(=N1)N)N)CC2=NC(=NC(=N2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


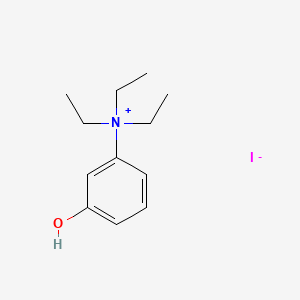
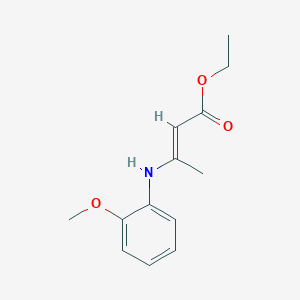
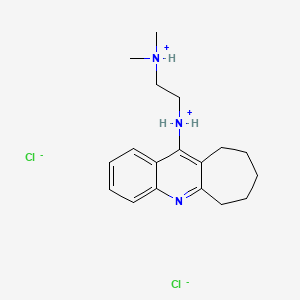
![Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride](/img/structure/B13743818.png)
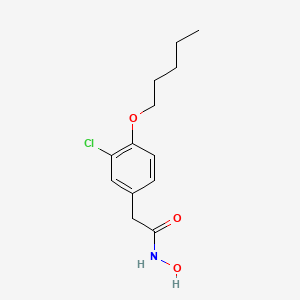
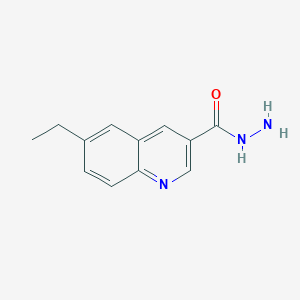
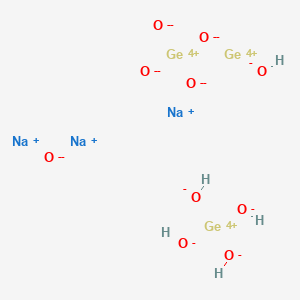
![7-Pentylbicyclo[4.1.0]heptane](/img/structure/B13743840.png)
![[4-(1-benzoyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13743845.png)
![1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-5-methoxybenzene-1,3-dicarboxamide](/img/structure/B13743855.png)
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(4-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13743859.png)
